molecular formula C14H9FO2 B8474502 2-fluoro-9H-fluorene-9-carboxylic acid CAS No. 97677-57-1

2-fluoro-9H-fluorene-9-carboxylic acid

Cat. No. B8474502
M. Wt: 228.22 g/mol
InChI Key: SGPIIXLUDVARLI-UHFFFAOYSA-N
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Patent
US05153211

Procedure details

The novel spiro-tricyclicthiazolidinedione derivatives of the present invention are readily prepared from appropriate fluorene and heterocyclic analogs of fluorene derivatives of Formula III, wherein A and B are previously defined. For example, spiro-thiazolidinedione derivative (26) is prepared from 5H-indeno[1,2-b]pyridine: ##STR25## Likewise, the spiro-thiazolidinedione of example (12) is prepared from its starting material 2-fluoro-9H-fluorene: ##STR26## The synthesis of a spiro-thiazolidinedione from the corresponding tricyclic fluorene or heterocyclic fluorene derivative is a multistepped synthesis as depicted in Example IV. The first step involves metalation with a lower alkyl lithium reagent such as n-butyllithium in an inert aprotic solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere of nitrogen or argon, e.g., metalation of 2-fluoro-9H-fluorene: ##STR27## Metalation occurs primarily at the methylene bridge. Reaction with carbon dioxide results in carbonation of the bridge carbon to yield upon isolation the carboxylic acid, e.g., 2-fluoro-9H-fluoren-9-carboxylic acid: ##STR28## Isolation of the carboxylic acid derivative can be accomplished by a process including acidification, simple column chromatography and solvent recrystallization similar to the process cited in Example IV. In contrast to this general case, metalation and carbonation of 8H-indeno[1,2-c] thiophene results in a significant formation of 8H-indeno[1,2-c] thiophene-1-carboxylic acid and 8H-indeno[1,2-c] thiophene-3-carboxylic acid in addition to the desired 8H-indeno [1,2-c] thiophene-8-carboxylic acid, MacDowell and Jefferies; J. Org. Chem., 35 (1970) 871. The tricyclic carboxylic acid product is then esterified with a lower alkylalcohol such as methanol in the presence of an acid catalyst such as a hydrogen halide, such as hydrochloric acid. In a typical procedure, the acid (e.g., 2-fluoro-9H-fluorene-9-carboxylic acid) is esterified by the addition of acetyl chloride to methanolic solution of the carboxylic acid with reflux: ##STR29## Proton abstraction from the acidic methine bridge of the carboxylic ester by an alkali alkoxide such as sodium metal in methanol or alkali hydride such as potassium hydride in DMSO or DMF generates a carbanion. Introduction of purified dry oxygen results in oxidation of the methine carbon. Bisulfite reduction and a simple work-up involving filtration results in the isolation of an α-hydroxy ester product, e.g., 2-fluoro-9-hydroxy-9H-fluoren-9-carboxylic acid methyl ester: ##STR30## α-Halogenation of the α-hydroxy ester by a thionyl halide such as thionyl chloride at reflux transforms 2-fluoro-9-hydroxy-9H-fluoren-9-carboxylic acid methyl ester into 9-chloro-2-fluoro-9H-fluoren-9-carboxylic acid methyl ester: ##STR31##
[Compound]
Name
spiro-thiazolidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tricyclic fluorene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
heterocyclic fluorene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lower alkyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
spiro-tricyclicthiazolidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
spiro-thiazolidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C1C2CC3C(=CC=CC=3)C=2C=CC=1.N1C=CC=C2CC3C(C=12)=CC=CC=3.[F:27][C:28]1[CH:40]=[CH:39][C:38]2[C:37]3[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=3)[CH2:31][C:30]=2[CH:29]=1.C([Li])CCC.[C:46](=[O:48])=[O:47]>O1CCCC1.C(OCC)C>[F:27][C:28]1[CH:40]=[CH:39][C:38]2[C:37]3[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=3)[CH:31]([C:46]([OH:48])=[O:47])[C:30]=2[CH:29]=1

Inputs

Step One
Name
spiro-thiazolidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tricyclic fluorene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
heterocyclic fluorene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
lower alkyl lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=2CC3=CC=CC=C3C2C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
spiro-tricyclicthiazolidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
spiro-thiazolidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C2C(=CC=C1)CC1=CC=CC=C12
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=2CC3=CC=CC=C3C2C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
##STR25## Likewise, the spiro-thiazolidinedione of example (12) is prepared from its
CUSTOM
Type
CUSTOM
Details
a multistepped synthesis
CUSTOM
Type
CUSTOM
Details
results in carbonation of the bridge carbon

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=2C(C3=CC=CC=C3C2C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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